1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Overview
Description
1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C14H14Cl2N4OS and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea is 356.0265376 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Urea derivatives, including those with thiadiazole moieties, have been extensively synthesized and evaluated for various biological activities. For instance, compounds with 1,3,4-thiadiazole structures have shown promise in plant growth regulation, exhibiting good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Moreover, these compounds have been investigated for cytokinin-like activity, which impacts cell division and differentiation in plant biology, highlighting their utility in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).
Antitumor and Antiproliferative Activities
Some urea derivatives have been identified for their anti-tumor metastasis potential. For example, N 1-(1,3,4-thiadiazole-2-yl)-N 3-m-chlorobenzoyl-urea significantly reduced the number of lung metastases in a Lewis-lung-carcinoma model, indicating its potential application in cancer research (Zou Xia, 2011). Additionally, novel thiadiazole urea derivatives have shown promising antitumor activities, underscoring the importance of chemical structure in determining biological function (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008).
Effects on Plant Growth and Seedling Physiological Activity
Research on N-[5-(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-N'-[2-(2-methph-enoxy)acetyl] urea (TAU) demonstrated its positive effects on the germination and seedling physiological activity of soybean, indicating its potential as a plant growth regulator (Wang Zi-yun, 2011).
Properties
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4OS/c15-9-5-6-11(10(16)7-9)17-13(21)18-14-20-19-12(22-14)8-3-1-2-4-8/h5-8H,1-4H2,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVPNLTGQMBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.